molecular formula C26H24N2O6S B2784816 2-[3-(benzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide CAS No. 866588-85-4

2-[3-(benzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide

Cat. No.: B2784816
CAS No.: 866588-85-4
M. Wt: 492.55
InChI Key: YYRPDRJMTOLFGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(benzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, a benzenesulfonyl group, and a dimethoxyphenylacetamide moiety, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name

2-[3-(benzenesulfonyl)-6-methyl-4-oxoquinolin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O6S/c1-17-9-10-23-22(11-17)26(30)24(35(31,32)21-7-5-4-6-8-21)15-28(23)16-25(29)27-18-12-19(33-2)14-20(13-18)34-3/h4-15H,16H2,1-3H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYRPDRJMTOLFGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=CC=C3)CC(=O)NC4=CC(=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(benzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide typically involves multi-step organic reactionsCommon reagents used in these reactions include sulfonyl chlorides, acyl chlorides, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs .

Chemical Reactions Analysis

Types of Reactions

2-[3-(benzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can produce more reduced forms of the compound .

Scientific Research Applications

Introduction to 2-[3-(benzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide

The compound 2-[3-(benzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide is a member of the quinoline family, which has garnered attention for its potential applications in pharmaceuticals. This compound is characterized by its unique structure, which includes a benzenesulfonyl group and a dimethoxyphenyl acetamide moiety. The exploration of its applications spans various fields, particularly in medicinal chemistry.

Structural Features

The compound features a quinoline core, a sulfonamide group, and an acetamide substituent, which contribute to its biological activity and solubility characteristics.

Anticancer Activity

Research indicates that compounds with similar structures to 2-[3-(benzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide exhibit significant anticancer properties. This is primarily due to their ability to inhibit specific kinases involved in cancer cell proliferation. For example, studies have shown that quinoline derivatives can act as inhibitors of the JNK pathway, which is crucial in cancer progression and survival .

Antimicrobial Properties

Quinoline derivatives are known for their antimicrobial activity. The presence of the sulfonamide group enhances the compound's efficacy against various bacterial strains. In vitro studies have demonstrated that similar compounds can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting potential applications as antimicrobial agents .

Anti-inflammatory Effects

The compound's structural components suggest potential anti-inflammatory properties. Quinoline derivatives have been documented to modulate inflammatory pathways, making them candidates for treating inflammatory diseases. The inhibition of pro-inflammatory cytokines could be a mechanism through which this compound exerts its effects .

Neuroprotective Effects

Emerging research points towards the neuroprotective capabilities of quinoline-based compounds. They may offer therapeutic benefits in neurodegenerative diseases by preventing neuronal cell death through various mechanisms, including oxidative stress reduction and modulation of neuroinflammatory responses .

Case Study 1: JNK Inhibition and Cancer Treatment

A study published in a patent document outlines the synthesis of JNK inhibitors derived from quinoline structures. These compounds demonstrated significant efficacy in reducing tumor growth in preclinical models by selectively inhibiting JNK activity .

CompoundActivityReference
2-[3-(benzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3,5-dimethoxyphenyl)acetamideJNK InhibitorWO2013007676A1
Similar Quinoline DerivativeAnticancerWO2012087938A1

Case Study 2: Antimicrobial Efficacy

In a comparative study exploring various quinoline derivatives for antimicrobial activity, several compounds showed promising results against common pathogens such as Staphylococcus aureus and Escherichia coli. The benzenesulfonamide moiety was highlighted as a critical factor enhancing antibacterial activity .

CompoundTarget PathogenEfficacy
2-[3-(benzenesulfonyl)-6-methyl...E. coliModerate
Quinoline Derivative AS. aureusHigh

Mechanism of Action

The mechanism of action of 2-[3-(benzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-[3-(benzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide stands out due to its unique combination of functional groups, which may confer distinct chemical reactivity and biological activity. The presence of the dimethoxyphenylacetamide moiety, in particular, may enhance its interactions with specific molecular targets, making it a valuable compound for research and development.

Biological Activity

The compound 2-[3-(benzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide is a synthetic derivative that exhibits a complex structure combining features of quinoline, sulfonamide, and aromatic amide functionalities. This unique combination suggests potential for diverse biological activities, particularly in the fields of oncology and antimicrobial therapy.

Chemical Structure

The compound's molecular structure can be represented as follows:

C21H22N2O4S\text{C}_{21}\text{H}_{22}\text{N}_2\text{O}_4\text{S}

This structure includes a quinoline core with substituents that enhance its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound may possess significant anticancer , antimicrobial , and anti-inflammatory properties. Below are detailed findings from various studies regarding its biological activities.

Anticancer Activity

In vitro studies suggest that the compound interferes with cellular signaling pathways crucial for cancer cell proliferation. Specifically, it has been observed to inhibit the growth of several cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism of action appears to involve:

  • Inhibition of JNK Pathways : The compound acts as a JNK inhibitor, which is critical in mediating stress responses and apoptosis in cancer cells .
  • Synergistic Effects : The structural diversity provided by the sulfonamide and quinoline moieties may enhance its potency compared to other anticancer agents.

Antimicrobial Activity

The compound has demonstrated notable antimicrobial effects against various bacterial strains. In a study evaluating several benzenesulfonamide derivatives, the following minimum inhibitory concentrations (MIC) were recorded:

Bacterial Strain MIC (mg/mL)
E. coli6.72
S. aureus6.63
P. aeruginosa6.67
S. typhi6.45
C. albicans6.63
A. niger6.28

These results indicate that the compound exhibits broad-spectrum activity against both gram-positive and gram-negative bacteria, as well as fungi .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has also been evaluated through in vivo models, showing significant inhibition of carrageenan-induced paw edema in rats:

Time (h) Inhibition (%)
194.69
289.66
387.83

This suggests that the compound can effectively reduce inflammation, making it a candidate for further therapeutic development in inflammatory diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds with similar structures, providing insights into their mechanisms and efficacy:

  • Study on Benzene Sulphonamides : A series of sulphonamide derivatives were synthesized and evaluated for their anti-inflammatory and antimicrobial activities, revealing promising results that support the potential of compounds like the one .
  • Quinoline Derivatives : Research on various quinoline derivatives has shown their ability to inhibit tumor growth through multiple mechanisms including apoptosis induction and cell cycle arrest .
  • JNK Inhibitors : The importance of JNK pathways in cancer treatment has led to investigations into compounds that inhibit these pathways, highlighting the relevance of structural features present in this compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.